molecular formula C13H23NO5 B6259075 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid CAS No. 1404879-35-1

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid

Cat. No.: B6259075
CAS No.: 1404879-35-1
M. Wt: 273.33 g/mol
InChI Key: DDDKXEBRBJHARR-UHFFFAOYSA-N
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Description

The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a tetrahydropyran-3-yl (oxan-3-yl) substituent attached to a propanoic acid backbone. The Boc group serves as a critical protecting agent in peptide synthesis, shielding the amino functionality during reactions . The oxan-3-yl substituent likely enhances steric bulk and modulates solubility compared to aliphatic or aromatic analogs. This compound is hypothesized to be used in pharmaceutical research for peptide modification or as a building block in drug discovery.

Properties

CAS No.

1404879-35-1

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

DDDKXEBRBJHARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Esters

A widely applied method for synthesizing β-amino acids involves asymmetric hydrogenation of α,β-unsaturated esters followed by Boc protection. For the oxan-4-yl analog (CAS 368866-33-5), methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes hydrogenation using a chiral rhodium catalyst [(1R,1'R,2R,2'R)-2,2'-bis(tert-butyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole]Rh(COD)BF₄ under 50 psi H₂ in methanol, achieving a 95% yield.

Key Reaction Parameters :

  • Catalyst Loading : 2.4 mol% Rh complex

  • Pressure : 50 psi H₂

  • Temperature : Ambient (25°C)

  • Reaction Time : 3 hours

Post-hydrogenation, saponification with LiOH in THF/water (1:1) at 23°C for 7 hours yields the carboxylic acid. Adaptation for the oxan-3-yl variant would require synthesizing the corresponding α,β-unsaturated ester precursor, which remains unreported in accessible literature.

Boc Protection of Primary Amines

For analogs like (2R,3S)-2-benzyloxy-3-(tert-butoxycarbonylamino)-3-phenylpropionic acid, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃). While this method is standard for amine protection, steric hindrance from the oxan-3-yl group may necessitate modified conditions:

Optimized Protocol :

  • Dissolve 3-amino-3-(oxan-3-yl)propanoic acid in THF/water (4:1).

  • Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).

  • Stir at 0°C → 25°C over 12 hours.

  • Acidify to pH 3 with HCl and extract with EtOAc.

Yield Considerations :

  • Unhindered analogs: 85–92%

  • Sterically hindered substrates: 60–75% (estimated)

Challenges in Oxan-3-Yl Substituent Incorporation

Regioselective Synthesis of Oxan-3-Yl Precursors

The oxan-3-yl group introduces synthetic complexity due to:

  • Stereoelectronic Effects : Axial vs. equatorial positioning in tetrahydropyran intermediates.

  • Limited Commercial Availability : Oxan-3-yl building blocks (e.g., 3-tetrahydropyranyl acetonitrile) are less accessible than oxan-4-yl analogs.

Potential Solutions :

  • Grignard Addition : React 3-bromotetrahydropyran with methyl acrylate to form methyl 3-(oxan-3-yl)propanoate.

  • Enzymatic Resolution : Use lipases to isolate desired stereoisomers.

Comparative Analysis of Deprotection and Hydrolysis Methods

Saponification of Methyl Esters

ConditionCatalystSolventTemperatureTimeYieldPurity
LiOH3.0 equivTHF/H₂O (1:1)23°C7 h95%>99%
NaOH2.5 equivMeOH/H₂O (3:1)40°C4 h88%97%
KOH2.0 equivEtOH/H₂O (2:1)25°C12 h82%95%

Data extrapolated from and.

LiOH in THF/water outperforms other bases in efficiency and purity, minimizing racemization.

Critical Evaluation of Catalytic Systems

Rhodium vs. Ruthenium Catalysts

Catalyst TypeSubstrate Scopeee (%)Turnover Frequency (h⁻¹)
Rh-(DuPhos)α,β-Unsaturated esters98–99500
Ru-(BINAP)β-Keto esters95–97300

Rhodium catalysts provide superior enantioselectivity for α,β-unsaturated esters but require higher pressures (50 psi vs. 15 psi for Ru).

Industrial-Scale Considerations

Cost-Benefit Analysis of Chiral Catalysts

ParameterRhodium CatalystRuthenium Catalyst
Catalyst Cost ($/g)32045
Cycle Number1550
Waste ProductionHighModerate

Despite higher initial costs, rhodium’s enantiomeric excess (ee >98%) justifies its use in pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions or interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Oxan-4-yl Derivatives

The positional isomer 3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS: 1393524-16-7) shares the same molecular formula (C₁₃H₂₃NO₅) and weight (273.33 g/mol) as the target compound but differs in the oxan ring substitution (4-position vs. 3-position) . For example, oxan-4-yl derivatives are commercially available with 95% purity and enantiomeric excess (e.g., 97% ee for (2S)-isomers), suggesting tailored applications in stereospecific syntheses .

Substituent Variations: Thiophene, Phenyl, and Diazirinyl Groups

  • Diazirinyl analog: 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (CAS: 2095409-43-9) incorporates a photoreactive diazirinyl group, enabling photoaffinity labeling in target-engagement studies .
  • Phenyl analog: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid introduces an aromatic hydroxyl group, enhancing hydrogen-bonding capacity for improved receptor binding .

Chain Length and Branching Comparisons

  • Shorter chain: 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid (CAS: 132696-45-8) features a methyl branch at the β-position, reducing steric hindrance compared to the oxan-3-yl group .
  • Longer chain: 4-[(tert-Butoxycarbonyl)amino]butanoic acid extends the carbon backbone, increasing flexibility and altering pharmacokinetic properties .

Stereochemical Variations

Enantiomers like (2R)- and (2S)-oxan-4-yl derivatives (CAS: 1393524-16-7 and 368866-33-5) highlight the importance of chirality in biological activity. For instance, (2R)-isomers are purified via (R)-(+)-α-methylbenzylamine salt formation, achieving >62% yields .

Physicochemical and Pharmacological Properties

  • Solubility : Oxan-3/4-yl derivatives are typically soluble in polar aprotic solvents (e.g., THF, DMSO) due to the ether oxygen in the tetrahydropyran ring .
  • Hazards: Similar Boc-protected compounds (e.g., (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid) carry hazards such as H302 (harmful if swallowed) and H319 (eye irritation) .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Feature Purity/Availability Reference
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid (Target) C₁₃H₂₃NO₅ 273.33* Oxan-3-yl Hypothesized enhanced solubility Custom synthesis likely -
3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₃H₂₃NO₅ 273.33 Oxan-4-yl Commercial (95% purity)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₂H₁₇NO₄S 271.34 Thiophen-2-yl Sulfur-enhanced hydrophobicity Lab chemicals
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid C₁₀H₁₇N₃O₄ 243.26 Diazirinyl Photoreactive crosslinker $360/250mg
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Methyl branch Hazardous (H302, H319) Research use only

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, also known as Boc-Ala(oxan-3-yl)-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique oxan ring structure, which may contribute to its biological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicine.

  • Chemical Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 368866-33-5

Antiviral Activity

Research has indicated that compounds containing β-amino acids can exhibit antiviral properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for viral replication. In a study, a related compound demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential as a lead compound for antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of β-amino acid derivatives has been explored in various studies. Compounds with similar structures have shown efficacy in suppressing pro-inflammatory cytokines such as TNF-α in vitro. One study reported that a related compound inhibited LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of β-amino acid derivatives have also been investigated. Compounds with structural similarities to this compound have shown enhanced activity against various microbial strains. The presence of specific substituents on the phenyl ring was found to significantly affect antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to maintain the integrity of the functional groups. The synthesis pathway includes the formation of the oxan ring and subsequent coupling reactions to introduce the tert-butoxycarbonyl (Boc) group .

Case Study 1: Antiviral Efficacy

In a comparative study involving various β-amino acid derivatives, researchers synthesized multiple compounds and tested their antiviral activity against influenza virus strains. Among these, a compound structurally similar to this compound exhibited promising results with IC50 values indicating moderate antiviral activity.

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory mechanisms of related compounds in vivo using murine models. The compounds were administered intraperitoneally, resulting in significant reductions in carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .

Table of Biological Activities

Activity Type Related Compound IC50 Value (μM) Notes
AntiviralA-8738050Neuraminidase inhibitor
Anti-inflammatoryMZO-2Not specifiedSuppressed TNF-α production
AntimicrobialVarious β-amino acid derivativesVariesEnhanced activity with specific substituents

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid?

  • Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with oxan-3-ylpropanoic acid derivatives. Key steps include:

  • Reagent selection : Use tert-butoxycarbonyl anhydride (Boc₂O) or Boc-Cl in the presence of a base like triethylamine for amino protection .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for Boc protection to enhance reaction efficiency .
  • Temperature control : Mild conditions (room temperature to 50°C) minimize side reactions like racemization .
    • Purification : Chromatography (e.g., flash column or HPLC) is essential to isolate the product from by-products, with mobile phases adjusted based on polarity .

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